An In-Depth Technical Guide to the Structural Elucidation of Epivogeloside
An In-Depth Technical Guide to the Structural Elucidation of Epivogeloside
Abstract
Epivogeloside, an iridoid glycoside identified in plant species such as Lonicera japonica (Japanese honeysuckle), Ophiorrhiza liukiuensis, and Halenia elliptica, represents a class of natural products with significant therapeutic potential.[1][2][3] Preliminary investigations suggest its involvement in anti-inflammatory and antioxidant pathways, making it a compound of high interest for pharmaceutical research.[4] The definitive characterization of its molecular architecture is a prerequisite for understanding its mechanism of action and for any future synthetic or semi-synthetic development efforts. This guide provides a comprehensive, methodology-focused walkthrough of the chemical structure elucidation of epivogeloside, grounded in modern spectroscopic and spectrometric techniques. We will detail the causality behind experimental choices, present self-validating protocols, and synthesize data to logically derive the final structure.
Part 1: Foundational Analysis - Establishing the Molecular Blueprint
The initial phase of any structure elucidation workflow is to define the fundamental properties of the unknown molecule: its elemental composition and the degree of unsaturation. This information provides the foundational constraints upon which all subsequent spectroscopic data will be interpreted.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
The first and most critical step is to obtain an accurate mass of the intact molecule. For a polar, thermally labile iridoid glycoside like epivogeloside, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice.[5][6][7] ESI is a soft ionization technique that minimizes fragmentation, allowing for the reliable detection of the molecular ion.
The analysis yields the exact mass of the protonated molecule, [M+H]⁺, or a common adduct such as the sodiated molecule, [M+Na]⁺.[5] For epivogeloside, the experimentally determined accurate mass for the [M+Na]⁺ adduct would be compared against a chemical database. PubChem lists the exact mass of epivogeloside as 388.13694696 Da.[1] This high-precision measurement allows for the unambiguous determination of the molecular formula: C₁₇H₂₄O₁₀ .
Table 1: Physicochemical and HRMS Data for Epivogeloside
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₁₇H₂₄O₁₀ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 388.37 g/mol | Calculated from Molecular Formula |
| Exact Mass | 388.13694696 Da | PubChem CID: 14192590[1] |
| Ionization Mode | ESI (Positive) | Recommended for Glycosides |
| Observed Ion | [M+H]⁺, [M+Na]⁺ | Expected Pseudomolecular Ions |
Calculation of the Hydrogen Deficiency Index (HDI)
With a confirmed molecular formula, the Hydrogen Deficiency Index (HDI), also known as the degree of unsaturation, can be calculated. The HDI reveals the total number of rings and/or multiple bonds (double, triple) within the structure.[8]
-
Formula: HDI = C - (H/2) + (N/2) + 1
-
Calculation for C₁₇H₂₄O₁₀: HDI = 17 - (24/2) + (0/2) + 1 = 17 - 12 + 1 = 6
An HDI of 6 indicates a combination of six rings and/or double bonds. This is consistent with the expected structure of an iridoid glycoside, which contains a bicyclic iridoid core (2 rings), a lactone carbonyl group (1 C=O double bond), a vinyl group (1 C=C double bond), and a pyranose sugar ring (1 ring), totaling five degrees of unsaturation. The sixth degree of unsaturation is accounted for by the pyran ring fused to the cyclopentane ring in the core structure.
Part 2: The Core Investigation - Multi-dimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of complex organic molecules.[9][10][11] A suite of 1D and 2D NMR experiments is required to assemble the complete structural puzzle of epivogeloside.
Experimental Protocol: NMR Spectroscopy of Epivogeloside
-
Sample Preparation: Dissolve 5-10 mg of purified epivogeloside in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Acquisition:
-
¹H NMR: Acquire with a 45° or 90° pulse, a spectral width of ~12 ppm, and a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR: Acquire using proton decoupling. A 90° pulse and a larger spectral width (~200 ppm) are standard.
-
DEPT-135: Acquire to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To map ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. The optimization of the long-range coupling delay (e.g., to 8 Hz) is crucial.
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities of protons for stereochemical assignment. A mixing time of 300-800 ms is typically used.
-
Data Interpretation and Fragment Assembly
The systematic analysis of the NMR spectra allows for the deconstruction of the molecule into its constituent spin systems, which are then reconnected to form the complete structure.
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¹H and ¹³C NMR: These initial spectra provide a census of the proton and carbon environments. For epivogeloside, we expect to see distinct signals corresponding to a vinyl group (CH=CH₂), a methoxy group (OCH₃), several oxymethine protons (CH-O), an anomeric proton of the sugar, and a lactone carbonyl carbon (~170 ppm).
-
COSY Analysis: The COSY spectrum is used to trace proton-proton connectivities. It will clearly delineate the spin system of the glucose unit, starting from the anomeric proton and extending through the sugar ring. It will also map out the connections within the iridoid aglycone backbone.
-
HSQC Analysis: This experiment serves as a bridge, assigning each proton to its directly bonded carbon atom, thus populating the NMR data table with confirmed ¹H-¹³C pairs.
-
HMBC Analysis - The Key to Connectivity: The HMBC spectrum provides the critical long-range correlations needed to link the isolated spin systems.[12]
-
Glycosidic Linkage: A crucial correlation will be observed from the anomeric proton of the glucose (H-1') to a carbon in the aglycone, definitively establishing the point of attachment.
-
Aglycone Assembly: Correlations from protons across the iridoid skeleton will connect fragments that are not directly coupled, such as linking the vinyl group to the core ring structure.
-
Functional Group Placement: A correlation from the methoxy protons (-OCH₃) to its attached carbon confirms its location.
-
-
NOESY/ROESY Analysis - Defining 3D Space: This experiment is vital for determining the relative stereochemistry. For iridoids, key NOE correlations often define the fusion of the two rings. The designation "epi" in epivogeloside implies a stereochemical difference at a single chiral center compared to its known isomer, vogeloside. The NOESY/ROESY data is essential to pinpoint this specific stereochemical inversion by observing the presence or absence of key through-space correlations.[5]
Table 2: Representative NMR Data for Epivogeloside (Hypothetical Assignments)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 98.5 | 5.10, d (3.5) | C-3, C-9, C-5 | H-9, H-5 |
| 3 | 78.2 | 4.25, m | C-1, C-4, C-5, C-11 | H-4a, H-11 |
| ... | ... | ... | ... | ... |
| 1' (Anomeric) | 102.1 | 4.85, d (7.8) | C-6 | H-3', H-5' |
| OCH₃ | 56.4 | 3.55, s | C-3 | H-3 |
Part 3: Corroborative Evidence - Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides powerful corroborating evidence for the proposed structure by analyzing its fragmentation pattern.[13]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: Utilize a hybrid mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, which allows for high-resolution measurement of both precursor and fragment ions.[14][15]
-
Ion Selection: In the first stage of mass analysis (MS1), the previously identified pseudomolecular ion of epivogeloside (e.g., [M+H]⁺ at m/z 389.14) is isolated.
-
Fragmentation: The isolated precursor ion is subjected to Collision-Induced Dissociation (CID) in a collision cell filled with an inert gas (e.g., argon or nitrogen).
-
Fragment Analysis: The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), generating the MS/MS spectrum.
Predicted Fragmentation Pathway
For an iridoid glycoside, the fragmentation is often highly characteristic:
-
Glycosidic Bond Cleavage: The most prominent fragmentation pathway is the neutral loss of the glucose moiety (C₆H₁₀O₅, 162.05 Da). This results in a major fragment ion corresponding to the protonated aglycone.[16][17]
-
Aglycone Fragmentation: Subsequent fragmentation of the aglycone provides further structural information. Common losses include water (H₂O), carbon monoxide (CO), and cleavages across the iridoid rings, which can help confirm the core structure deduced from NMR.[17][18]
Part 4: Synthesis and Visualization of the Elucidation Workflow
The final structure is derived not from a single piece of evidence, but from the convergence of all acquired data. The process is a logical, step-by-step assembly validated at each stage.
Overall Elucidation Workflow
The following diagram illustrates the integrated workflow for determining the structure of epivogeloside.
Caption: Integrated workflow for the structure elucidation of Epivogeloside.
Key HMBC Correlations Diagram
This diagram highlights the critical 2- and 3-bond correlations that piece together the molecular skeleton.
Caption: Key HMBC correlations connecting the fragments of Epivogeloside.
Conclusion
The structural elucidation of epivogeloside is a systematic process that relies on the synergistic application of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. By first establishing the molecular formula and degree of unsaturation, a framework is created for the detailed analysis of NMR data. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are indispensable for assembling the carbon skeleton and linking the aglycone to the glycosidic moiety. The final determination of the molecule's complex stereochemistry is achieved through NOESY/ROESY experiments. The entire proposed structure is then validated against the fragmentation patterns observed in tandem mass spectrometry. This rigorous, multi-faceted approach ensures the unambiguous assignment of the chemical structure, a critical step that enables further investigation into the promising biological activities of epivogeloside.
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